Cas no 65746-57-8 (Ethyl 2-(2-phenylindol-1-yl)acetate)

Ethyl 2-(2-phenylindol-1-yl)acetate is a synthetic indole derivative with applications in organic synthesis and pharmaceutical research. Its structure features an ethyl ester group attached to a 2-phenylindole core, making it a versatile intermediate for the development of biologically active compounds. The compound exhibits stability under standard conditions and demonstrates compatibility with various reaction conditions, facilitating further functionalization. Its well-defined molecular architecture allows for precise modifications, enhancing its utility in medicinal chemistry and material science. The product is characterized by high purity and consistent performance, ensuring reliable results in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
Ethyl 2-(2-phenylindol-1-yl)acetate structure
65746-57-8 structure
商品名:Ethyl 2-(2-phenylindol-1-yl)acetate
CAS番号:65746-57-8
MF:C18H17NO2
メガワット:279.33308
CID:1693354
PubChem ID:11694784

Ethyl 2-(2-phenylindol-1-yl)acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(2-phenylindol-1-yl)acetate
    • 1H-Indole-1-acetic acid, 2-phenyl-, ethyl ester
    • C-2213
    • ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
    • AGN-PC-00EADQ
    • DTXSID10470750
    • MFCD11046346
    • Ethyl2-(2-phenyl-1H-indol-1-yl)acetate
    • DB-073659
    • E76486
    • CS-0187808
    • BS-50559
    • 65746-57-8
    • AKOS009165426
    • インチ: InChI=1S/C18H17NO2/c1-2-21-18(20)13-19-16-11-7-6-10-15(16)12-17(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3
    • InChIKey: CVVURAYNPDJRBT-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CC=C3

計算された属性

  • せいみつぶんしりょう: 279.12601
  • どういたいしつりょう: 279.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 31.2Ų

じっけんとくせい

  • PSA: 31.23

Ethyl 2-(2-phenylindol-1-yl)acetate セキュリティ情報

Ethyl 2-(2-phenylindol-1-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM260886-1g
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
65746-57-8 95%
1g
$208 2023-02-02
Chemenu
CM260886-5g
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
65746-57-8 95%
5g
$513 2021-08-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QR322-50mg
Ethyl 2-(2-phenylindol-1-yl)acetate
65746-57-8 95+%
50mg
225.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QR322-1g
Ethyl 2-(2-phenylindol-1-yl)acetate
65746-57-8 95+%
1g
1659.0CNY 2021-07-10
abcr
AB569088-1g
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate; .
65746-57-8
1g
€275.60 2024-04-16
1PlusChem
1P00FD36-250mg
ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
65746-57-8 95%
250mg
$42.00 2024-04-22
A2B Chem LLC
AH16002-250mg
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
65746-57-8 95%
250mg
$38.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258478-250mg
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
65746-57-8 95%
250mg
¥310.00 2024-05-05
A2B Chem LLC
AH16002-100mg
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
65746-57-8 95%
100mg
$24.00 2024-04-19
Aaron
AR00FDBI-100mg
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
65746-57-8 95%
100mg
$19.00 2025-02-10

Ethyl 2-(2-phenylindol-1-yl)acetate 関連文献

Ethyl 2-(2-phenylindol-1-yl)acetateに関する追加情報

Ethyl 2-(2-phenylindol-1-yl)acetate (CAS No. 65746-57-8): A Comprehensive Overview in Modern Chemical Research

Ethyl 2-(2-phenylindol-1-yl)acetate (CAS No. 65746-57-8) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound has garnered considerable attention due to its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical studies.

The molecular structure of Ethyl 2-(2-phenylindol-1-yl)acetate consists of a phenylindole moiety linked to an acetate ester group. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for synthetic chemists and pharmacologists. The phenylindole ring, known for its presence in numerous bioactive natural products and pharmacologically relevant molecules, plays a crucial role in the compound's interaction with biological targets.

Recent advancements in chemical biology have highlighted the importance of indole derivatives in drug discovery. Ethyl 2-(2-phenylindol-1-yl)acetate has been explored as a potential intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. Its ability to serve as a versatile building block has opened new avenues for the development of compounds targeting various diseases, including neurological disorders and cancer.

In the context of medicinal chemistry, the acetate ester group in Ethyl 2-(2-phenylindol-1-yl)acetate contributes to its solubility and metabolic stability, which are critical factors in drug design. The compound's pharmacokinetic profile has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies have provided insights into how modifications at the acetate moiety can influence the overall bioavailability and efficacy of derived compounds.

The synthesis of Ethyl 2-(2-phenylindol-1-yl)acetate involves multi-step organic reactions that showcase the expertise of modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the phenylindole core efficiently. Additionally, esterification reactions have been optimized to introduce the acetate group while maintaining high yields and purity.

One of the most compelling aspects of Ethyl 2-(2-phenylindol-1-yl)acetate is its potential as a precursor for biologically active molecules. Researchers have leveraged its structural framework to develop analogs with improved binding affinity and selectivity towards specific biological targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer cell proliferation and neurological pathways associated with memory and cognition.

The role of computational chemistry in studying Ethyl 2-(2-phenylindol-1-yl)acetate cannot be overstated. Molecular modeling techniques have been utilized to predict the compound's interactions with proteins and other biomolecules. These simulations have helped researchers design more effective derivatives by identifying key binding sites and optimizing steric hindrance.

In conclusion, Ethyl 2-(2-phenylindol-1-yl)acetate (CAS No. 65746-57-8) represents a fascinating compound with diverse applications in chemical research. Its unique structure and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, the significance of this compound is likely to grow further, solidifying its place as a cornerstone in modern pharmaceutical innovation.

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